![molecular formula C11H11BrN2O B13659091 5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/no-structure.png)
5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one typically involves a multi-step process. One common method is the diastereodivergent synthesis via base-promoted (3 + 2) cycloadditions. This method uses either a Lewis base (such as PCy3) or a Brønsted base (such as K2CO3) to achieve good yields and excellent diastereoselectivities .
Industrial Production Methods
While specific industrial production methods for 5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution at the bromine position.
Oxidation and Reduction Reactions: Modifications of the indoline or pyrrolidinone moieties.
Cycloaddition Reactions: Formation of additional spirocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Brominating agents for electrophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds share a similar spirocyclic structure but differ in the position of the spiro linkage.
Spiropyrans: These compounds have a spiro linkage between an indoline and a pyran ring and are known for their photochromic properties.
Uniqueness
5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific spiro linkage and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
5-bromospiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H11BrN2O/c12-7-1-2-9-8(5-7)11(10(15)14-9)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15) |
InChI Key |
GAYLKOPWJXFOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



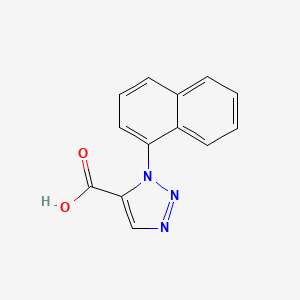

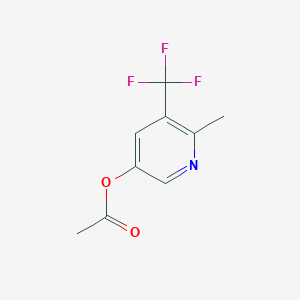
![4-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13659021.png)
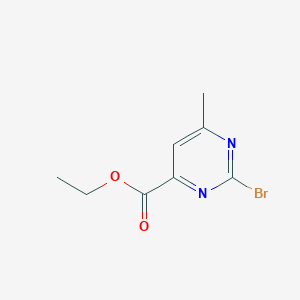
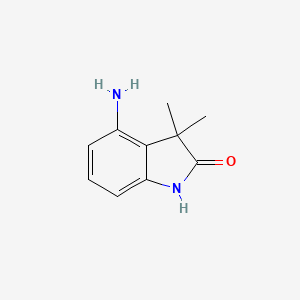
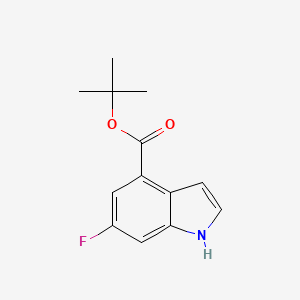
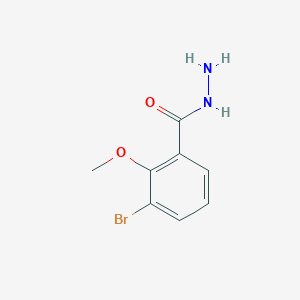
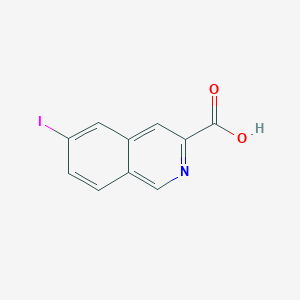
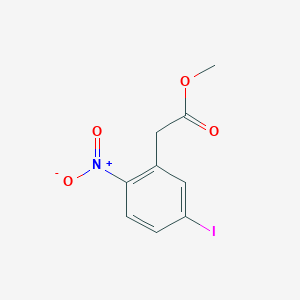
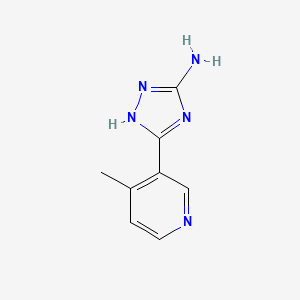
![6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]](/img/structure/B13659073.png)
![5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine](/img/structure/B13659097.png)
